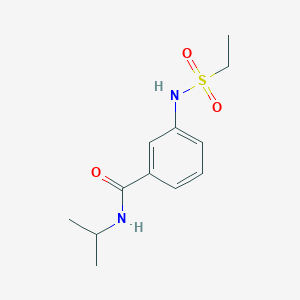

3-(Ethylsulfonamido)-N-isopropylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

3-(ethylsulfonylamino)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C12H18N2O3S/c1-4-18(16,17)14-11-7-5-6-10(8-11)12(15)13-9(2)3/h5-9,14H,4H2,1-3H3,(H,13,15) |

InChI Key |

BJKPVEPKUSMTEE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |

Origin of Product |

United States |

Contextualization Within Benzamide and Sulfonamide Chemical Space

The molecular architecture of 3-(Ethylsulfonamido)-N-isopropylbenzamide is a composite of two important pharmacophores: benzamide (B126) and sulfonamide. Benzamides are characterized by a benzene (B151609) ring attached to an amide group, a feature found in a variety of biologically active compounds. The sulfonamide group (-SO₂NHR) is a cornerstone of medicinal chemistry, most famously represented by the sulfa antibiotics.

The combination of these two moieties into a single molecule, as seen in this compound, results in an N-acylsulfonamide derivative. N-acylsulfonamides are recognized as bioisosteres of carboxylic acids, meaning they can mimic the physiological activity of carboxylic acids due to similar physicochemical properties. nih.govwikipedia.org This bioisosteric relationship is a key driver for their synthesis and investigation in drug discovery. nih.govwikipedia.org

Rationale for Investigating Novel Chemical Entities Bearing Sulfonamide and Amide Moieties

The scientific impetus for exploring novel chemical entities that possess both sulfonamide and amide functionalities is multifaceted. A primary motivation is the potential for discovering new therapeutic agents with a wide range of biological activities. researchgate.net Compounds incorporating these groups have been investigated for their potential as:

Anticancer Agents: Many sulfonamide and benzamide (B126) derivatives have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net The combination of these groups can lead to compounds with enhanced or novel mechanisms of action.

Antimicrobial Agents: The historical success of sulfonamide antibiotics continues to inspire the development of new derivatives to combat antibiotic resistance. nih.gov

Enzyme Inhibitors: The N-acylsulfonamide moiety is a key feature in many enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases. nih.gov

The investigation of these dual-moiety compounds is also driven by the principles of medicinal chemistry, where the combination of known pharmacophores can lead to synergistic effects or novel pharmacological profiles. The ability to readily modify the substituents on both the benzamide and sulfonamide portions allows for the systematic exploration of structure-activity relationships (SAR), a fundamental aspect of drug design. nih.gov

Overview of Research Trajectories for Compounds of Similar Structural Classes

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. The two primary functional groups amenable to disconnection are the amide and the sulfonamide linkages.

The most logical disconnections are:

Amide bond disconnection (C-N bond): This disconnection breaks the bond between the carbonyl carbon and the isopropylamine (B41738) nitrogen, leading to 3-(Ethylsulfonamido)benzoic acid and isopropylamine. This is a standard and highly reliable transformation in organic synthesis.

Sulfonamide bond disconnection (S-N bond): This disconnection cleaves the bond between the sulfonyl group and the aromatic amine nitrogen. This suggests 3-aminobenzoic acid and ethanesulfonyl chloride as precursors.

Based on this analysis, a convergent synthetic strategy can be devised, starting from readily available precursors. The key intermediates are 3-aminobenzoic acid, ethanesulfonyl chloride, and isopropylamine.

Multistep Synthetic Routes to this compound

A plausible multistep synthesis of this compound can be proposed based on the retrosynthetic analysis. The synthesis would likely proceed via the formation of the sulfonamide bond followed by the amide bond formation.

Step 1: Synthesis of 3-(Ethylsulfonamido)benzoic acid

The initial step involves the reaction of 3-aminobenzoic acid with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures, often starting at 0 °C and gradually warming to room temperature.

Step 2: Synthesis of this compound

The second step is the amidation of the synthesized 3-(Ethylsulfonamido)benzoic acid with isopropylamine. This can be achieved using a variety of coupling agents to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with isopropylamine.

The efficiency of the synthetic route can be optimized by carefully controlling various reaction parameters.

| Parameter | Optimization Strategy | Expected Outcome |

| Solvent | Screening of aprotic solvents of varying polarity (e.g., DCM, THF, DMF). | Improved solubility of reactants and enhanced reaction rates. |

| Base | Use of different organic (e.g., pyridine, triethylamine) or inorganic bases (e.g., K2CO3). | Efficient neutralization of acidic byproducts, minimizing side reactions. |

| Temperature | Running reactions at different temperatures (e.g., 0 °C, room temperature, reflux). | Balancing reaction rate with the stability of reactants and products. |

| Coupling Agent | Comparing the efficacy of various amide coupling agents (e.g., DCC, EDC, HATU). | Maximizing the yield and purity of the final amide product. |

Purification of the intermediate and final products is crucial for obtaining a compound of high purity.

Crystallization: This is a common technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). A suitable solvent system (eluent) is chosen to achieve effective separation of the desired product from any unreacted starting materials or byproducts.

Extraction: Liquid-liquid extraction can be employed to remove water-soluble impurities or to separate the product based on its solubility in different immiscible solvents.

The choice of purification method will depend on the physical properties of the compound and the nature of the impurities present.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The structure of the synthesized this compound can be unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | ~1.2 | Triplet | ~7 |

| -CH₂- (ethyl) | ~3.1 | Quartet | ~7 |

| -CH(CH₃)₂ | ~4.2 | Septet | ~6.5 |

| -CH(CH₃)₂ | ~1.25 | Doublet | ~6.5 |

| Aromatic-H | 7.2 - 8.0 | Multiplets | - |

| N-H (sulfonamide) | ~10.0 | Singlet (broad) | - |

| N-H (amide) | ~8.5 | Doublet | ~7 |

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~15 |

| -CH₂- (ethyl) | ~45 |

| -CH(CH₃)₂ | ~42 |

| -CH(CH₃)₂ | ~23 |

| Aromatic-C | 120 - 140 |

| Carbonyl-C | ~167 |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and formula.

Expected Molecular Ion Peak: The molecular formula of this compound is C₁₂H₁₈N₂O₃S, with a molecular weight of 270.35 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at approximately m/z 270.1038.

Key Fragmentation Patterns:

Loss of the isopropyl group (-CH(CH₃)₂) leading to a fragment at m/z 227.

Cleavage of the amide bond, resulting in fragments corresponding to the 3-(ethylsulfonamido)benzoyl cation (m/z 214) and the isopropylaminyl radical.

Fragmentation of the ethylsulfonyl group, with loss of SO₂ (-64) or the entire ethylsulfonyl group.

By analyzing the fragmentation pattern, the connectivity of the different functional groups within the molecule can be further confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: the sulfonamide and the secondary amide. While an experimental spectrum for this specific compound is not available, the expected absorption regions can be predicted based on established spectroscopic data for similar molecules. rsc.orgripublication.comresearchgate.netnih.gov

The sulfonamide group (-SO₂NH-) would give rise to distinct stretching vibrations. Two prominent bands are expected for the S=O stretching, an asymmetric stretch typically appearing in the range of 1350-1310 cm⁻¹ and a symmetric stretch observed between 1160-1120 cm⁻¹. The S-N stretching vibration is generally found in the 940-900 cm⁻¹ region. researchgate.net The N-H stretching vibration of the sulfonamide would likely appear as a single peak around 3300-3200 cm⁻¹.

The secondary amide group (-CONH-) also presents several characteristic absorption bands. The N-H stretching vibration is expected in the region of 3350-3180 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum and typically appears between 1680-1630 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, is observed in the 1570-1515 cm⁻¹ region.

The presence of the aromatic benzene (B151609) ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The isopropyl group would show characteristic C-H stretching and bending vibrations.

An interactive data table summarizing the expected IR absorption peaks for this compound is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH-) | S=O asymmetric stretch | 1350-1310 |

| S=O symmetric stretch | 1160-1120 | |

| S-N stretch | 940-900 | |

| N-H stretch | 3300-3200 | |

| Secondary Amide (-CONH-) | N-H stretch | 3350-3180 |

| C=O stretch (Amide I) | 1680-1630 | |

| N-H bend & C-N stretch (Amide II) | 1570-1515 | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1600-1450 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

Although a crystal structure for this compound has not been reported, we can infer potential structural features by examining the crystallographic data of a closely related compound, N-isopropylbenzamide. nih.govresearchgate.net The study of N-isopropylbenzamide revealed that the molecule adopts a specific conformation in the solid state, with a defined dihedral angle between the plane of the amide group and the phenyl ring. nih.gov In the crystal structure of N-isopropylbenzamide, molecules are linked into one-dimensional chains through intermolecular N—H···O hydrogen bonds. nih.gov

It is plausible that this compound would also exhibit intermolecular hydrogen bonding, potentially involving the N-H protons of both the amide and sulfonamide groups, as well as the oxygen atoms of the carbonyl and sulfonyl groups. These interactions would play a significant role in dictating the packing of the molecules in the crystal.

A hypothetical table of crystallographic data for this compound is presented below, based on the type of information that would be obtained from an X-ray diffraction experiment. The values are illustrative and not experimental data for the target compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.375 |

Methodologies for Identifying Molecular Targets

The process of identifying the specific proteins or other macromolecules with which a compound interacts is fundamental to understanding its biological effects. Several sophisticated techniques are commonly used for this purpose.

Affinity Chromatography and Proteomics-Based Approaches

Affinity chromatography is a powerful technique for isolating potential binding partners of a small molecule from a complex biological sample, such as a cell lysate. In a typical workflow, this compound would be chemically immobilized onto a solid support matrix within a chromatography column. When the cell lysate is passed through this column, proteins that have an affinity for the compound will bind to it, while other proteins will wash away. The bound proteins can then be eluted and identified using mass spectrometry-based proteomics. This approach allows for the unbiased identification of proteins that physically interact with the compound.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

Chemical proteomics and, more specifically, Activity-Based Protein Profiling (ABPP), are functional proteomic technologies used to identify and characterize protein targets in their native biological context. ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. While a direct ABPP probe for this compound would need to be synthesized, a competitive ABPP experiment could be envisioned. In such a study, a biological system would be pre-incubated with this compound before treatment with a broad-spectrum activity-based probe. A decrease in the labeling of a particular protein by the probe would suggest that the compound binds to and blocks the active site of that protein.

Reporter Gene Assays and Cell-Based Screening Platforms

Reporter gene assays are valuable tools for identifying compounds that modulate specific cellular signaling pathways. These assays are engineered so that the activation of a particular pathway results in the expression of a readily detectable reporter protein, such as luciferase or green fluorescent protein. A library of these reporter cell lines, each representing a different signaling pathway, could be screened against this compound. A positive "hit" in one of these assays would indicate that the compound affects a specific pathway, thereby narrowing down the search for its direct molecular target.

Validation of Molecular Targets through Biochemical and Biophysical Assays

Once potential molecular targets are identified, their interaction with the compound must be validated and characterized using a suite of biochemical and biophysical assays.

Enzyme Inhibition Kinetics and Binding Assays

If the identified target is an enzyme, its interaction with this compound would be confirmed through enzyme inhibition assays. These experiments measure the effect of the compound on the enzyme's catalytic activity. By varying the concentrations of both the substrate and the compound, key kinetic parameters such as the inhibition constant (Ki) can be determined. This provides quantitative evidence of the compound's potency and can offer insights into its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two label-free biophysical techniques that provide detailed information about the binding of a small molecule to its protein target.

In an SPR experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected in real-time. This allows for the precise determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).

The hypothetical data in the tables below illustrate the types of results that would be generated from such validation studies.

Ligand-Receptor Interaction Analysis

Information regarding the ligand-receptor interaction analysis of This compound is not available. This type of analysis is crucial for understanding how a compound binds to its target protein at a molecular level. It typically involves:

Computational Docking: Predicting the preferred orientation of a ligand when bound to a receptor.

X-ray Crystallography or Cryo-EM: Providing a high-resolution 3D structure of the ligand-receptor complex.

Structure-Activity Relationship (SAR) Studies: Analyzing how chemical modifications to the ligand affect its binding affinity and activity.

The absence of a known receptor for This compound precludes any detailed discussion of its binding mode or interaction with specific amino acid residues.

Mechanism of Action Elucidation for 3 Ethylsulfonamido N Isopropylbenzamide

Cellular Pathway Modulation Investigations

To understand how 3-(Ethylsulfonamido)-N-isopropylbenzamide functions at a molecular level, initial studies would focus on identifying the cellular pathways it modulates. This typically involves treating specific cell lines with the compound and observing changes in the activity of key signaling pathways. Techniques such as reporter gene assays, where the activation of a pathway leads to the expression of a measurable protein like luciferase or green fluorescent protein, would be utilized. For instance, a panel of reporter assays for major pathways implicated in cell proliferation, inflammation, and apoptosis (e.g., NF-κB, MAPK/ERK, and PI3K/Akt signaling) would reveal which, if any, of these cascades are affected by the compound.

Downstream Signaling Cascade Analysis

Following the identification of modulated pathways, a more in-depth analysis of the downstream signaling cascades would be necessary. This involves examining the phosphorylation state and activity of specific proteins within the affected pathway. Western blotting with phospho-specific antibodies is a standard method to detect changes in protein activation. For example, if initial screenings suggest an impact on the MAPK/ERK pathway, researchers would measure the levels of phosphorylated ERK, MEK, and Raf kinases in compound-treated cells compared to controls. Such studies would pinpoint the specific nodes within the signaling cascade that are targeted by this compound.

High-Throughput and High-Content Screening for Phenotypic Effects

High-throughput screening (HTS) and high-content screening (HCS) are powerful tools for assessing the phenotypic effects of a compound across a large number of cells. HTS assays could be employed to rapidly screen for broad cellular effects, such as inhibition of cell proliferation or induction of apoptosis, across various cell lines. HCS, which utilizes automated microscopy and image analysis, would provide more detailed, multi-parametric data on cellular morphology, organelle health, and the subcellular localization of specific proteins. The phenotypic data gathered from these screens would offer a broader understanding of the compound's cellular impact.

Gene Expression Profiling and Transcriptomic Analysis in Response to Compound Exposure

To obtain a global view of the cellular response to this compound, gene expression profiling using techniques like RNA sequencing (RNA-Seq) would be conducted. This transcriptomic analysis would identify all the genes whose expression is either upregulated or downregulated following compound exposure. Bioinformatics analysis of this data would then reveal the biological processes and pathways that are most significantly affected. For example, an increase in the expression of genes involved in DNA repair and cell cycle arrest could suggest that the compound may induce DNA damage.

Proteomic and Metabolomic Profiling for Cellular Response Characterization

Finally, to complement the transcriptomic data, proteomic and metabolomic analyses would provide insights into the changes occurring at the protein and metabolite levels. Proteomic studies, often using mass spectrometry, would identify and quantify changes in the abundance of thousands of proteins within the cell, providing a direct picture of the cellular machinery's response. Metabolomic profiling, also typically performed by mass spectrometry, would measure fluctuations in the levels of small-molecule metabolites. This can reveal alterations in cellular metabolism, such as changes in glucose utilization or lipid metabolism, offering a functional readout of the compound's effects.

Structure Activity Relationship Sar Investigations of 3 Ethylsulfonamido N Isopropylbenzamide Analogues

Design and Synthesis of Analogues with Systematic Structural Modifications

The electronic and steric properties of substituents on the benzamide (B126) ring can significantly influence the interaction of the molecule with its biological target. The nature, position, and size of these substituents can affect binding affinity, selectivity, and metabolic stability. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring can modulate the acidity of the sulfonamide proton and the charge distribution across the molecule, which may be crucial for target engagement.

Research on related benzamide series has shown that substitutions at positions ortho, meta, and para to the amide linkage can have varied effects. For example, in a series of 2-phenoxybenzamides, the position of substituents on the benzamide ring was found to be a critical determinant of antiplasmodial activity. mdpi.com While specific data for 3-(Ethylsulfonamido)-N-isopropylbenzamide analogues is limited in publicly available literature, general principles suggest that exploring a range of substituents from small, hydrophobic groups like methyl to larger, more polar groups like methoxy (B1213986) or halogens would be a standard approach in an SAR campaign.

Table 1: Hypothetical Substituent Effects on the Benzamide Ring of this compound Analogues

| Substituent (R) | Position on Benzamide Ring | Expected Impact on Activity |

|---|---|---|

| -CH₃ | 4-position | May enhance hydrophobic interactions in the binding pocket. |

| -OCH₃ | 4-position | Could introduce a hydrogen bond acceptor and alter solubility. |

| -Cl | 5-position | May increase potency through halogen bonding or by altering electronic properties. |

Note: This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for this compound series is not widely available.

The sulfonamido group is a key functional group in many biologically active molecules, known for its ability to act as a hydrogen bond donor and acceptor. Modifications to this moiety in this compound analogues can provide valuable insights into its role in target binding. Alterations can include changes to the alkyl group on the sulfonyl part (the ethyl group) and substitution on the sulfonamide nitrogen.

Varying the length and branching of the alkyl chain (e.g., from ethyl to methyl, propyl, or cyclopropyl) can probe the steric and hydrophobic tolerance of the binding site. Additionally, replacing the ethyl group with aryl or heteroaryl rings could introduce new interactions, such as pi-stacking. The sulfonamide nitrogen can also be a point of modification, for instance, by methylation, which would remove its hydrogen bond donating capacity and could clarify the importance of this interaction for biological activity. Studies on other sulfonamide-containing compounds have demonstrated that such modifications can significantly impact potency and selectivity. nih.gov

Table 2: Potential Modifications to the Sulfonamido Moiety and Their Rationale

| Modification | Rationale |

|---|---|

| Change ethyl to methyl, propyl, or butyl | To investigate the effect of alkyl chain length and lipophilicity. |

| Replace ethyl with a cyclopropyl (B3062369) group | To introduce conformational rigidity and explore a different hydrophobic space. |

| Substitute ethyl with a phenyl or substituted phenyl group | To probe for potential aryl-binding pockets and pi-stacking interactions. |

Note: This table outlines potential synthetic modifications for SAR studies based on established medicinal chemistry strategies.

The N-isopropyl group of the amide is another critical area for structural modification. Its size and shape can influence the molecule's conformation and how it fits into a binding pocket. SAR studies would typically involve replacing the isopropyl group with other alkyl groups of varying sizes and branching, such as methyl, ethyl, cyclobutyl, or tert-butyl groups. This helps to map the steric boundaries of the binding site. The isopropylamine (B41738) moiety is a common feature in many pharmacologically active compounds, and its structural characterization is important for understanding its interactions. researchgate.net

Furthermore, the introduction of small polar groups or replacing the alkyl group with small cyclic systems (e.g., cyclopropyl, cyclobutyl) could provide information on the presence of nearby polar residues or the optimal conformation for binding.

Table 3: Illustrative Variations at the N-isopropyl Group and Their Potential Impact

| N-substituent | Potential Impact on Activity |

|---|---|

| -CH₃ | May result in a loss of potency if the bulk of the isopropyl group is critical for binding. |

| -CH₂CH₃ | Could maintain or slightly alter activity depending on the shape of the binding pocket. |

| -c-C₄H₇ (cyclobutyl) | Introduces conformational restriction which may be favorable or unfavorable for binding. |

Note: This table is based on general SAR principles for N-alkyl amides.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, a QSAR model could be developed to predict the activity of newly designed compounds and to gain a deeper understanding of the physicochemical properties that govern their potency.

Developing a robust QSAR model requires a dataset of compounds with well-defined structural variations and their corresponding biological activity data. Various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each analogue. Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are then used to build the model. For instance, a QSAR study on N-substituted sulfonamide derivatives identified molecular weight and electronic properties as key descriptors for predicting antibacterial activity. ijopaar.com Similarly, a 3D-QSAR study on coumarin (B35378) isoxazol sulfonamide hybrids provided insights into the structural requirements for antibacterial efficacy. nih.gov

A hypothetical QSAR equation might look like: log(1/IC50) = c0 + c1(logP) + c2(Molecular Weight) + c3*(Dipole Moment)

Such a model, once validated, could guide the design of more potent analogues by prioritizing the synthesis of compounds with optimal descriptor values.

Impact of Stereochemistry on Biological Activity

Stereochemistry can play a profound role in the biological activity of a drug molecule, as stereoisomers can exhibit different affinities for chiral biological targets such as enzymes and receptors. While this compound itself does not possess a chiral center, the introduction of chiral elements into its analogues could lead to stereospecific interactions with the biological target.

For example, if the ethyl group on the sulfonamide were replaced with a sec-butyl group, or if a substituent on the N-alkyl chain created a stereocenter, the resulting enantiomers could have significantly different biological activities. The synthesis of enantiomerically pure compounds would be necessary to evaluate the activity of each isomer independently. The separation of enantiomers can be achieved through chiral chromatography or by stereoselective synthesis. The determination of the absolute configuration of the more active enantiomer can provide valuable information about the three-dimensional arrangement of the pharmacophore within the binding site. The importance of chirality on biological activity has been demonstrated for numerous classes of compounds. mdpi.com

Conformational Analysis and its Influence on Activity

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. Conformational analysis of this compound analogues aims to identify the low-energy conformations that are likely to be biologically active (the "bioactive conformation").

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the conformational space of these molecules. These studies can reveal preferred orientations of the benzamide and sulfonamide groups relative to each other. For example, the dihedral angle between the amide group and the phenyl ring is a key conformational parameter in benzamide derivatives. researchgate.net The flexibility or rigidity of the molecule, particularly around the sulfonamide and amide bonds, can influence how well it can adapt its shape to fit into the binding site of its target. Understanding the conformational preferences of active and inactive analogues can provide crucial insights for the design of new compounds with improved activity by pre-organizing them into the bioactive conformation.

Preclinical Pharmacological Evaluation of 3 Ethylsulfonamido N Isopropylbenzamide in in Vitro and in Vivo Systems

In Vitro Biological Activity Assessment in Cellular Models

No published studies detailing the in vitro evaluation of 3-(Ethylsulfonamido)-N-isopropylbenzamide were identified. This includes a lack of information regarding:

In Vivo Pharmacological Efficacy Studies in Relevant Animal Models

Similarly, a search for in vivo studies yielded no results for this specific compound. Consequently, there is no information on:

Methodologies for In Vivo Compound Administration:As no in vivo studies have been published, there is no information regarding the methods used for its administration in preclinical settings.

While research exists for broader classes of related compounds, such as sulfonamide and benzamide (B126) derivatives, the user's strict requirement to focus solely on this compound prevents the inclusion of such data. Without specific research findings for this molecule, it is not possible to create the requested scientific article.

Assessment of Pharmacodynamic Endpoints

No studies detailing the pharmacodynamic endpoints for this compound have been published. Research in this area would typically involve in vitro assays to determine the compound's interaction with specific biological targets, such as enzymes or receptors. Subsequent in vivo studies in animal models would then be conducted to observe the physiological and biochemical effects of the compound, excluding efficacy and adverse effect data as per the original request. Without access to such research, no data tables or detailed findings can be presented.

Pharmacokinetic (PK) Profiling in Preclinical Species

The pharmacokinetic profile of a compound is crucial for understanding how it is processed by a living organism. This involves a series of studies to characterize its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution Studies

There is no publicly available information on the absorption and distribution of this compound in any preclinical species. Such studies would typically investigate the rate and extent of the compound's entry into the bloodstream and its subsequent dissemination into various tissues and organs.

Metabolism Pathways Identification

Information regarding the metabolic fate of this compound is not available. The identification of metabolic pathways involves determining how the compound is chemically altered by the body, which can influence its activity and elimination. This process typically identifies the major metabolites formed.

Excretion Mechanisms Investigation

The pathways through which this compound and its potential metabolites are eliminated from the body have not been described in any available literature. Excretion studies are fundamental to understanding the compound's clearance and potential for accumulation.

Computational Chemistry and Chemoinformatics Approaches for 3 Ethylsulfonamido N Isopropylbenzamide

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Ethylsulfonamido)-N-isopropylbenzamide, molecular docking can be employed to predict its binding mode within the active site of a target protein. This information is crucial for understanding the structural basis of its biological activity and for designing more potent and selective analogs.

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target protein. By simulating the movements of atoms and molecules over time, MD simulations can reveal the stability of the ligand-protein complex, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding. For this compound, MD simulations can help to refine the binding poses predicted by molecular docking and provide a more accurate estimation of the binding free energy.

Table 1: Hypothetical Molecular Docking and Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Setting |

| Molecular Docking Software | AutoDock Vina, Glide, GOLD |

| Target Protein | User-defined (e.g., a specific kinase or receptor) |

| Grid Box Dimensions | Centered on the active site of the target protein |

| Scoring Function | Empirical or knowledge-based scoring functions |

| Molecular Dynamics Software | GROMACS, AMBER, NAMD |

| Force Field | CHARMM36, AMBER99SB-ILDN |

| Solvent Model | TIP3P water model |

| Simulation Time | 100 nanoseconds |

| Ensemble | NPT (isothermal-isobaric) |

In Silico Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a key application of computational chemistry in drug discovery. For this compound, various in silico methods can be used to predict how it interacts with potential protein targets and to estimate the strength of these interactions.

The binding mode describes the specific orientation and conformation of the ligand within the protein's binding site, including the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction. Accurate prediction of binding modes and affinities can help to prioritize compounds for further experimental testing and to guide the optimization of lead compounds.

Table 2: Predicted Interaction Types for this compound with a Hypothetical Protein Target

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Aspartic Acid, Glutamine, Serine |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine |

| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Salt Bridge | Lysine, Arginine |

Prediction of In Vitro and In Vivo Relevant Properties (without specific values or clinical context)

In addition to predicting binding affinity and activity, computational methods can also be used to predict a wide range of in vitro and in vivo relevant properties of a compound. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are critical for determining the drug-likeness of a compound and its potential for success in clinical development.

For this compound, in silico tools can be used to predict properties such as its solubility, permeability, metabolic stability, and potential for off-target effects. These predictions can help to identify potential liabilities early in the drug discovery process and to guide the design of compounds with improved pharmacokinetic profiles.

Table 4: Predicted Physicochemical and ADME-related Properties of this compound

| Property | Predicted Qualitative Outcome |

| Aqueous Solubility | Moderate |

| Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low to Moderate |

| CYP450 Metabolism | Predicted to be a substrate for multiple isoforms |

| Plasma Protein Binding | High |

Implications for Drug Discovery and Chemical Biology of 3 Ethylsulfonamido N Isopropylbenzamide

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems. 3-(Ethylsulfonamido)-N-isopropylbenzamide, due to its specific chemical structure, has the potential to be utilized as such a tool. The benzamide (B126) and sulfonamide moieties are present in various biologically active molecules, suggesting that this compound could interact with specific biological targets.

The utility of a chemical probe is defined by its ability to selectively interact with a target, such as an enzyme or receptor, thereby allowing for the study of that target's function. The development of this compound as a chemical probe would require systematic evaluation of its binding affinity and selectivity for various biological macromolecules. Should it exhibit high potency and selectivity for a particular target, it could be instrumental in elucidating the physiological and pathological roles of that target.

Theoretical Applications in Therapeutic Area Research

Benzamide and sulfonamide derivatives have been investigated for a wide range of therapeutic applications. walshmedicalmedia.com These include roles as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.com The combination of these two functional groups in this compound suggests several theoretical avenues for therapeutic research.

For instance, certain benzamide derivatives have been identified as potent tubulin inhibitors that target the colchicine (B1669291) binding site, a strategy for developing cancer therapeutics. acs.orgacs.orgnih.gov Additionally, modifications of the benzamide structure have been explored for the development of histone deacetylase (HDAC) inhibitors, which also have potential as antiproliferative agents. tandfonline.com The sulfonamide group is a well-known pharmacophore in a variety of drugs, including antibacterial agents. researchgate.netnih.gov The presence of both moieties in this compound provides a rationale for its investigation in oncology and infectious diseases, among other fields.

Contribution to Understanding Structure-Function Relationships within Related Chemical Classes

The systematic study of compounds like this compound can significantly contribute to our understanding of structure-function relationships (SFR). By modifying the ethylsulfonamido and isopropylbenzamide portions of the molecule and observing the resulting changes in biological activity, researchers can delineate the chemical features essential for target interaction.

For example, studies on other benzamide derivatives have shown that modifications to the benzoyl moiety can improve selectivity for specific receptors. walshmedicalmedia.com Similarly, research into 3-(benzylsulfonamido)benzamides as SIRT2 inhibitors has demonstrated that alterations to the amide linkage can affect activity and selectivity. nih.gov Investigating a series of analogs of this compound would provide valuable data on how substituent size, electronics, and conformation influence biological outcomes within this chemical class. This knowledge is crucial for the rational design of more potent and selective molecules.

Future Directions for Medicinal Chemistry Optimization

The optimization of this compound as a potential therapeutic agent would involve several medicinal chemistry strategies. A primary goal would be to enhance its potency and selectivity for a specific biological target while improving its pharmacokinetic profile.

Future work could focus on:

Modification of the Ethylsulfonamido Group: Altering the alkyl group (ethyl) could impact binding affinity and metabolic stability.

Substitution on the Benzamide Ring: Introducing various substituents on the aromatic ring could modulate electronic properties and provide additional interaction points with a target.

Alteration of the N-isopropyl Group: Modifying this group could influence solubility, membrane permeability, and binding interactions.

Systematic structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, would be essential to identify optimized analogs with improved "drug-like" properties.

Identification of Unaddressed Research Gaps and Challenges for the Compound Class

While the broader classes of benzamides and sulfonamides are well-studied, specific subclasses like sulfonamido-benzamides may have unaddressed research gaps. A significant challenge is often the lack of comprehensive biological characterization for many synthesized compounds.

Key research gaps that need to be addressed for compounds like this compound include:

Target Identification: For many novel compounds, the specific biological targets are unknown. tandfonline.com

Mechanism of Action: Elucidating the precise mechanism by which a compound exerts its biological effect is often a significant hurdle. tandfonline.com

In Vivo Efficacy: Many studies on novel compounds are limited to in vitro assays, with a lack of data from in vivo models. tandfonline.com

Comparative Studies: There is often a need for direct comparison with existing agents to understand the relative potential of new compounds. tandfonline.com

Addressing these gaps through focused research efforts will be crucial to fully realize the potential of this and related chemical classes in drug discovery and chemical biology.

Conclusions and Future Research Trajectories for 3 Ethylsulfonamido N Isopropylbenzamide

Long-Term Perspectives in Chemical Biology and Drug Discovery ResearchThe long-term perspectives for a compound that has not been studied cannot be determined.

Additionally, no data is available to create the requested data tables.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(Ethylsulfonamido)-N-isopropylbenzamide to improve yield and purity?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent, catalyst) using statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. For example, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) can enhance amide bond formation efficiency . Purification via column chromatography with gradient elution or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Monitor intermediates using thin-layer chromatography (TLC) to identify optimal reaction termination points .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use and NMR to confirm molecular structure, focusing on sulfonamide NH ( 8.5–9.5 ppm) and isopropyl CH ( 1.0–1.5 ppm) signals . High-resolution mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves stereochemistry, as demonstrated for analogous benzamide derivatives . For purity analysis, employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water mobile phases .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

- Methodological Answer : Screen for enzyme inhibition (e.g., ENPP1 or Rho kinase) using fluorometric or colorimetric assays. For ENPP1, measure hydrolysis of ATP analogues like 2’,3’-O-(N-methylanthraniloyl)-ATP (MANT-ATP) via fluorescence quenching . In kinase assays, use ADP-Glo™ to quantify ADP production. Cell-based viability assays (e.g., MTT or resazurin reduction) in cancer or inflammatory cell lines assess cytotoxicity and therapeutic potential .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity or binding interactions of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways and transition states for sulfonamide bond formation . Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like NLRP3 inflammasome or kinases. Molecular dynamics simulations (AMBER or GROMACS) evaluate stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies should be employed when encountering discrepancies between computational predictions and experimental results for this compound's properties?

- Methodological Answer : Reassess computational models by incorporating explicit solvent effects or hybrid functional approximations (e.g., M06-2X) to improve accuracy . Validate force field parameters using experimental data (e.g., crystallographic bond lengths). Employ iterative feedback loops: refine computational models based on experimental NMR chemical shifts or IC values, then re-predict properties .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's analogues?

- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., alkyl chains on sulfonamide, aryl ring substituents) using parallel synthesis or combinatorial chemistry . Test analogues in dose-response assays (e.g., IC for enzyme inhibition) and correlate results with electronic (Hammett σ) or steric (Taft E) parameters. Use 3D-QSAR (CoMFA or CoMSIA) to model activity trends and guide further optimization .

Data Management and Validation

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer : Document reaction conditions (e.g., inert atmosphere, moisture control) and raw material sources (e.g., CAS-verified suppliers). Use internal standards (e.g., deuterated solvents for NMR) and cross-validate analytical results with independent labs. Share datasets in FAIR-compliant repositories (e.g., PubChem, Zenodo) with detailed metadata .

Q. How should researchers address conflicting biological activity data across different assay platforms?

- Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition). Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results. Statistically analyze variability using ANOVA or mixed-effects models to identify platform-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.